molecular formula C17H15N3O4 B12008163 N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide CAS No. 23433-48-9

N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide

Katalognummer: B12008163
CAS-Nummer: 23433-48-9
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: VWCVWLCOHPDKRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide typically involves the condensation of o-phenylenediamine with pyruvic acid in methanol to produce 3-methylquinoxaline-2H-one. This intermediate is then reacted with substituted aldehydes in the presence of piperidine to afford the desired quinoxaline derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the N-oxide moiety back to the parent quinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antibacterial and anticancer activities .

Eigenschaften

CAS-Nummer

23433-48-9

Molekularformel

C17H15N3O4

Molekulargewicht

325.32 g/mol

IUPAC-Name

N-(2-methoxyphenyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide

InChI

InChI=1S/C17H15N3O4/c1-11-16(17(21)18-12-7-3-6-10-15(12)24-2)20(23)14-9-5-4-8-13(14)19(11)22/h3-10H,1-2H3,(H,18,21)

InChI-Schlüssel

VWCVWLCOHPDKRE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.